4-Bromo-2-(trifluoromethyl)thiazole
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Overview
Description
4-Bromo-2-(trifluoromethyl)thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms in its thiazole ringThe presence of bromine and trifluoromethyl groups in the thiazole ring enhances its reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(trifluoromethyl)thiazole typically involves the bromination of 2-(trifluoromethyl)thiazole. One common method includes the reaction of 2-(trifluoromethyl)thiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(trifluoromethyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile and may be catalyzed by bases such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include 2-(trifluoromethyl)thiazole derivatives with various substituents replacing the bromine atom.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction typically yields thiazole derivatives with reduced functional groups.
Scientific Research Applications
4-Bromo-2-(trifluoromethyl)thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting bacterial and fungal infections due to its antimicrobial properties.
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings, owing to its unique chemical stability and reactivity.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme functions and interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(trifluoromethyl)thiazole involves its interaction with biological targets such as enzymes and receptors. The bromine and trifluoromethyl groups enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. For instance, the compound can inhibit bacterial enzymes, thereby exerting its antimicrobial effects. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
- 2-Bromo-4-(trifluoromethyl)thiazole
- 4-(Trifluoromethyl)thiazole-2-amine
- 2-Iodo-4-(trifluoromethyl)thiazole
Comparison: 4-Bromo-2-(trifluoromethyl)thiazole is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct reactivity and biological activity compared to its analogs. For example, 2-Iodo-4-(trifluoromethyl)thiazole may exhibit different reactivity due to the larger atomic radius and different electronic properties of iodine compared to bromine .
Properties
IUPAC Name |
4-bromo-2-(trifluoromethyl)-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrF3NS/c5-2-1-10-3(9-2)4(6,7)8/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIFAKPFCFVBQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrF3NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141761-77-5 |
Source
|
Record name | 4-bromo-2-(trifluoromethyl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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